![molecular formula C42H62O6 B14191110 1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone CAS No. 886819-35-8](/img/structure/B14191110.png)
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone is a chemical compound with the molecular formula C42H62O6 It is known for its unique structural properties, which include two dodecyloxyphenyl groups attached to a hexane backbone with four ketone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone typically involves the reaction of 1,6-hexanediol with dodecyloxybenzene under specific conditions. The reaction proceeds through a series of steps, including esterification and oxidation, to yield the final product. Common reagents used in this synthesis include dodecyloxybenzene, hexanediol, and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments, such as temperature and pressure, are critical factors in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to convert the ketone groups into alcohols or other reduced forms.
Substitution: The phenyl groups can undergo substitution reactions to introduce different substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under various conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials, such as polymers and composites, due to its unique structural properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone exerts its effects depends on its specific application. In materials science, its structural properties contribute to the mechanical strength and stability of polymers. In organic chemistry, its reactivity is influenced by the presence of ketone and phenyl groups, which participate in various chemical reactions. The molecular targets and pathways involved in its biological activities are still under investigation, with studies focusing on its interactions with cellular components and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone
- 1,6-Diphenylhexane-1,3,4,6-tetrone
- 1,6-Bis[4-(dodecyloxycarbonyl)phenyl]hexane-1,3,4,6-tetrone
Uniqueness
1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone is unique due to the presence of dodecyloxy groups, which impart specific physical and chemical properties. These groups enhance the compound’s solubility in organic solvents and contribute to its stability. Additionally, the tetrone functionality provides multiple reactive sites, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
886819-35-8 |
|---|---|
Molekularformel |
C42H62O6 |
Molekulargewicht |
662.9 g/mol |
IUPAC-Name |
1,6-bis(4-dodecoxyphenyl)hexane-1,3,4,6-tetrone |
InChI |
InChI=1S/C42H62O6/c1-3-5-7-9-11-13-15-17-19-21-31-47-37-27-23-35(24-28-37)39(43)33-41(45)42(46)34-40(44)36-25-29-38(30-26-36)48-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-34H2,1-2H3 |
InChI-Schlüssel |
DUUITXXANXPTOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)CC(=O)C2=CC=C(C=C2)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)
![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)

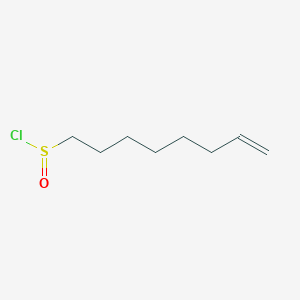
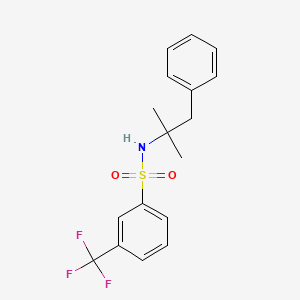

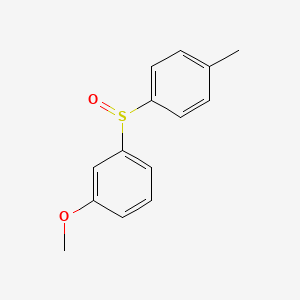
![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-propyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14191082.png)

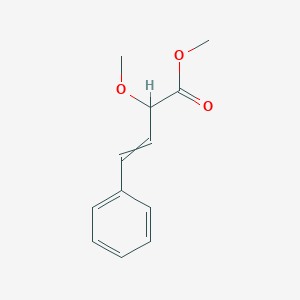
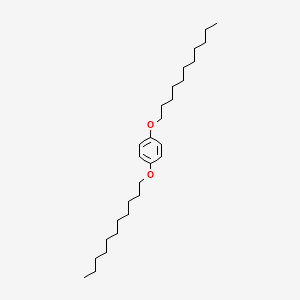
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)
